Retinoyl beta-glucuronide
Overview
Description
Retinoyl beta-glucuronide is a naturally occurring, biologically active metabolite of vitamin A. It is considered a detoxification product of retinoic acid but also plays several roles in the functions of vitamin A. This compound is found in human blood and various tissues, where it serves as a source of retinoic acid and may act as a vehicle for transporting retinoic acid to target tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Retinoyl beta-glucuronide can be chemically synthesized from retinol. The synthesis involves the glucuronidation of retinol, which is catalyzed by specific enzymes or chemical reagents. The reaction conditions typically include an aqueous environment and the presence of glucuronic acid or its derivatives .
Industrial Production Methods: the synthesis process in a laboratory setting can be scaled up for industrial purposes by optimizing the reaction conditions and using bioreactors for enzymatic glucuronidation .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form retinoic acid.
Hydrolysis: It can be hydrolyzed by beta-glucuronidase to yield retinol and glucuronic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and specific enzymes like alcohol dehydrogenase.
Hydrolysis: Beta-glucuronidase is the enzyme commonly used for hydrolysis reactions.
Major Products:
Oxidation: Retinoic acid.
Hydrolysis: Retinol and glucuronic acid.
Scientific Research Applications
Retinoyl beta-glucuronide has several scientific research applications:
Chemistry: It is used to study the metabolism and transport of retinoids in the body.
Biology: It helps in understanding the biological roles of vitamin A and its metabolites.
Mechanism of Action
Retinoyl beta-glucuronide exerts its effects by serving as a source of retinoic acid. It may act as a vehicle for transporting retinoic acid to target tissues, where it can be converted to retinoic acid by the action of beta-glucuronidase. Retinoic acid then binds to retinoic acid receptors, regulating gene expression and influencing various biological processes such as cell differentiation and proliferation .
Comparison with Similar Compounds
Retinoic Acid: A direct metabolite of retinol, highly active biologically but with higher toxicity.
Retinol: The alcohol form of vitamin A, less active than retinoic acid but essential for vision and cellular functions.
Retinyl Palmitate: An ester of retinol, used in skincare products for its stability and lower irritation potential
Uniqueness: Retinoyl beta-glucuronide is unique due to its dual role as a detoxification product and a biologically active metabolite. It provides the benefits of retinoic acid with potentially fewer side effects, making it a valuable compound for therapeutic and cosmetic applications .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32)/b9-6+,12-11+,15-8+,16-14+/t20-,21-,22+,23-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGFYEHKPMOVNE-NEFMKCFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274187 | |
Record name | Retinoyl beta-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Retinoyl b-glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003141 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
401-10-5 | |
Record name | Retinoyl β-glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Retinoyl glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Retinoyl beta-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RETINOYL .BETA.-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB6RQ16Y55 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Retinoyl b-glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003141 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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